Hydroxyapatite Binding Affinity: Pamidronate Exhibits the Highest Adsorption Energy Among Clinically Relevant Bisphosphonates
First-principles density functional theory (DFT) calculations comparing adsorption energies of seven bisphosphonates onto hydroxyapatite (001) surfaces reveal that pamidronate possesses the highest binding affinity, with adsorption energy exceeding that of alendronate, zoledronic acid, clodronate, ibandronate, minodronate, and etidronate [1]. Experimental validation using an NMR-based competitive binding assay confirms this rank order: pamidronate > alendronate > zoledronic acid > risedronate > ibandronate, with a 2.1-fold difference in binding affinity between pamidronate and ibandronate [2]. This superior mineral affinity may contribute to prolonged skeletal retention and extended duration of anti-resorptive action relative to lower-affinity bisphosphonates [1][2].
| Evidence Dimension | Hydroxyapatite binding affinity (adsorption energy ranking) |
|---|---|
| Target Compound Data | Pamidronate: highest adsorption energy (rank 1 of 7) |
| Comparator Or Baseline | Alendronate: rank 2; Zoledronic acid: rank 3; Ibandronate: rank 6 |
| Quantified Difference | Pamidronate binding affinity exceeds ibandronate by factor of 2.1 |
| Conditions | DFT calculations on HAP (001) surface; NMR competitive binding assay with hydroxyapatite |
Why This Matters
Higher hydroxyapatite binding affinity translates to greater bone-targeting specificity and potentially prolonged skeletal residence time, which may reduce dosing frequency or total cumulative exposure required for sustained anti-resorptive effect.
- [1] Ri M, Jang Y, Yu C, Kim S. Ab initio Investigation of Adsorption Characteristics of Bisphosphonates on Hydroxyapatite (001) Surface. arXiv. 2016;1604.07489. View Source
- [2] Jahnke W, Henry C, Bieri C, et al. An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem. 2010;5(5):770-776. doi:10.1002/cmdc.201000016 View Source
